3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole
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Overview
Description
5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a carbonyl system. One common method is the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazole derivative . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster reaction times and higher product yields compared to conventional heating methods .
Chemical Reactions Analysis
Types of Reactions
5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-pyrazol-4-yl)aniline
- 4-(1H-pyrazol-1-yl)benzaldehyde
- 1-(4-nitrophenyl)-1H-pyrazole
Uniqueness
5-[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable scaffold for the development of new chemical entities .
Properties
Molecular Formula |
C12H11N5 |
---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11N5/c13-12-8-11(15-16-12)9-2-4-10(5-3-9)17-7-1-6-14-17/h1-8H,(H3,13,15,16) |
InChI Key |
RBXNYWJCRBUVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
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